molecular formula C15H14N4O3 B12800249 N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-75-2

N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12800249
CAS No.: 133626-75-2
M. Wt: 298.30 g/mol
InChI Key: BBJBXDHNIWTOOR-UHFFFAOYSA-N
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Description

N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of alkyldiarylamines. These compounds are characterized by having two aryl and one alkyl groups attached to the amino group. This compound is also part of the broader categories of pyridodiazepines and benzodiazepines, which are known for their diverse pharmacological properties .

Preparation Methods

The synthesis of N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, typically starting with the formation of the pyrido-benzodiazepine coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and attachment of the functional groups .

Chemical Reactions Analysis

N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, potentially participating in redox reactions that modulate the function of these targets. The exact pathways and molecular interactions are still under investigation, but it is believed to influence neurotransmitter systems similar to other benzodiazepines .

Comparison with Similar Compounds

N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared to other compounds in the benzodiazepine family, such as:

    Diazepam: Known for its anxiolytic and sedative properties.

    Lorazepam: Used for its strong anxiolytic effects.

    Clonazepam: Effective in treating seizure disorders.

Properties

133626-75-2

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

11-ethyl-6-methyl-8-nitropyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14N4O3/c1-3-18-12-7-6-10(19(21)22)9-13(12)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3

InChI Key

BBJBXDHNIWTOOR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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